molecular formula C21H21NO4 B7895725 1-Fmoc-2-methyl-DL-proline

1-Fmoc-2-methyl-DL-proline

Cat. No.: B7895725
M. Wt: 351.4 g/mol
InChI Key: VOQFOIAFEGUNRZ-UHFFFAOYSA-N
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Preparation Methods

1-Fmoc-2-methyl-DL-proline can be synthesized through several routes. One common method involves the reaction of 2-methyl-DL-proline with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Fmoc-2-methyl-DL-proline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fmoc-2-methyl-DL-proline is extensively used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of 1-Fmoc-2-methyl-DL-proline involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions and ensures the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways involved in peptide synthesis, facilitating the efficient assembly of peptides .

Comparison with Similar Compounds

1-Fmoc-2-methyl-DL-proline is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

These structural differences influence the reactivity and applications of the compounds, making this compound particularly valuable in certain synthetic and research contexts.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQFOIAFEGUNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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